An In-depth Technical Guide to (3-Bromo-4-fluorophenyl)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3-Bromo-4-fluorophenyl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3-Bromo-4-fluorophenyl)methanamine is a halogenated benzylamine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed synthesis methodologies, and notable applications of this versatile compound.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of (3-Bromo-4-fluorophenyl)methanamine and Related Compounds
| Property | (3-Bromo-4-fluorophenyl)methanamine | (3-Bromo-4-fluorophenyl)methanamine Hydrochloride | 3-Bromo-4-fluorobenzaldehyde (Precursor) |
| Molecular Formula | C₇H₇BrFN | C₇H₈BrClFN | C₇H₄BrFO |
| Molecular Weight | 204.04 g/mol | 240.50 g/mol [1] | 203.01 g/mol [2] |
| Appearance | Inferred to be a liquid or low-melting solid | Solid[1] | Colorless to white to pale yellow fused solid or clear liquid as melt |
| Melting Point | Not available | Not available | 31-33 °C[2] |
| Boiling Point | Not available | Not available | 138-139 °C at 2.5 mmHg[2] |
| Density | Not available | Not available | Not available |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | Likely soluble in water and polar organic solvents. | Soluble in organic solvents. |
| CAS Number | 388072-39-7[3][4] | 77771-03-0 | 77771-02-9[2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of (3-Bromo-4-fluorophenyl)methanamine is through the reductive amination of its corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde.
Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde
A common method for the preparation of 3-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde.
Experimental Protocol: Bromination of 4-fluorobenzaldehyde [5][6]
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Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, slowly add 204 g of 65% oleum.
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Catalyst Addition: Add 0.27 g of iodine and 0.68 g of zinc bromide to the oleum with stirring under a nitrogen atmosphere.
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Substrate Addition: Cool the mixture and add 27.2 g (0.219 mol) of 4-fluorobenzaldehyde dropwise over 1 hour, maintaining the temperature below 30°C.
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Bromination: Add 6.8 mL (0.131 mol) of bromine dropwise over 3 hours at a temperature below 30°C.
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Reaction Completion: Heat the reaction mixture to 40°C and maintain for 90 minutes. Monitor the reaction progress by gas chromatography.
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Work-up: Cool the reaction mixture to 10°C and quench by pouring it into 128 g of ice over 2 hours, keeping the temperature below 25°C.
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Extraction: Extract the aqueous layer with toluene (2 x 100 mL).
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Washing: Wash the combined organic layers with water (3 x 100 mL) and then with a sodium thiosulfate solution to remove unreacted bromine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation.
Synthesis of (3-Bromo-4-fluorophenyl)methanamine via Reductive Amination
Experimental Protocol: General Procedure for Reductive Amination [7][8][9][10]
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Imine Formation: Dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) and a suitable amine source (e.g., ammonia or a protected amine, 1.1 equivalents) in a suitable solvent such as methanol or dichloromethane. The formation of the intermediate imine can be catalyzed by the addition of a few drops of acetic acid.
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Reduction: To the solution containing the imine, add a reducing agent (1.2 equivalents) portion-wise. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.
Diagram 1: Synthesis of (3-Bromo-4-fluorophenyl)methanamine
Caption: Synthetic pathway from the aldehyde to the amine.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic protons (CH₂), and the amine protons (NH₂). The aromatic region will display complex splitting patterns due to the presence of bromine and fluorine substituents.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large coupling constant.
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IR Spectroscopy: The infrared spectrum will likely display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group, and C=C stretching of the aromatic ring.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Reactivity and Applications in Drug Development
(3-Bromo-4-fluorophenyl)methanamine is a valuable intermediate in the synthesis of pharmacologically active molecules. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compound.
A notable application of a related compound, 3-bromo-4-fluoro-ʟ-phenylalanine, which can be synthesized from 3-bromo-4-fluorobenzaldehyde, is in the development of dual CCK1/CCK2 receptor antagonists. These antagonists have potential therapeutic applications in various disorders, including anxiety, pain, and certain types of cancer.
Diagram 2: Role in Drug Discovery Workflow
Caption: Application in the synthesis of bioactive molecules.
Safety and Handling
(3-Bromo-4-fluorophenyl)methanamine and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(3-Bromo-4-fluorophenyl)methanamine is a key synthetic intermediate with significant potential in drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of complex and novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further experimental investigation into its physical and chemical properties will undoubtedly expand its utility in organic synthesis.
References
- 1. 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-bromo-4-fluorophenyl)methanamine(388072-39-7)核磁图(1HNMR) [m.chemicalbook.com]
- 4. (3-bromo-4-fluorophenyl)methanamine | 388072-39-7 [chemicalbook.com]
- 5. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
- 8. gctlc.org [gctlc.org]
- 9. redalyc.org [redalyc.org]
- 10. organic-chemistry.org [organic-chemistry.org]
